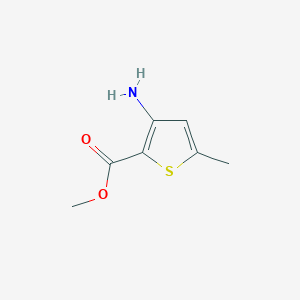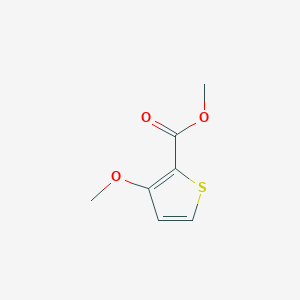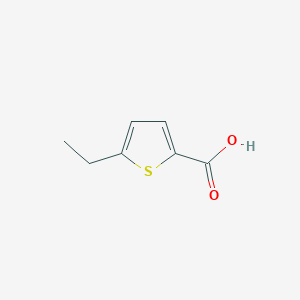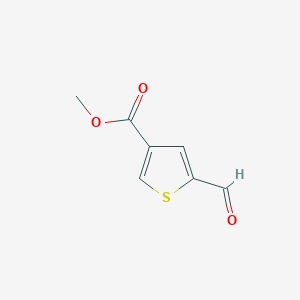![molecular formula C10H11NO2 B186630 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid CAS No. 14320-56-0](/img/structure/B186630.png)
4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid is a bicyclic compound that has been of interest to researchers due to its unique structure and potential biological activity. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.2.2]oct-2-ene-1-carboxylic acid.
Aplicaciones Científicas De Investigación
4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid has been studied for its potential biological activity, including its anti-inflammatory, anti-tumor, and antibacterial properties. It has also been studied as a potential scaffold for the development of new drugs. Researchers have used 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid in various assays to study its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid has been shown to have anti-inflammatory, anti-tumor, and antibacterial effects in various assays. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, and to induce apoptosis in cancer cells. It has also been shown to have antibacterial activity against certain strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid in lab experiments is its potential biological activity, which makes it a promising scaffold for the development of new drugs. However, its synthesis can be challenging, and its purity and yield can vary depending on the method used. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid. One direction is the development of new drugs based on its structure and potential biological activity. Another direction is the study of its mechanism of action and physiological effects in more detail. Additionally, the synthesis of 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid can be optimized to improve its yield and purity. Finally, the antibacterial activity of 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid can be further explored to identify potential new antibiotics.
Métodos De Síntesis
The synthesis of 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid has been achieved through various methods, including the Diels-Alder reaction, the Michael addition reaction, and the Friedel-Crafts reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound. The Michael addition reaction involves the addition of a nucleophile to an unsaturated carbonyl compound. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an acyl halide or an acid anhydride. These methods have been used to synthesize 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid with varying yields and purity.
Propiedades
Número CAS |
14320-56-0 |
|---|---|
Nombre del producto |
4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid |
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.2 g/mol |
Nombre IUPAC |
4-cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h1,4H,2-3,5-6H2,(H,12,13) |
Clave InChI |
KJWOZFOBONETJJ-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1(C=C2)C#N)C(=O)O |
SMILES canónico |
C1CC2(CCC1(C=C2)C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



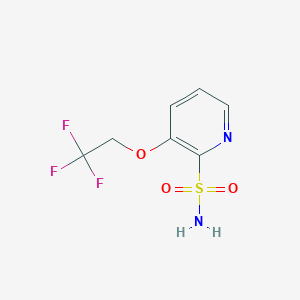
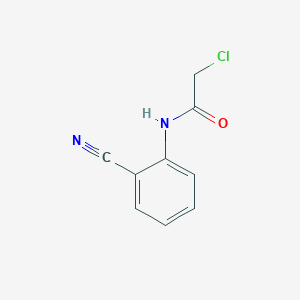
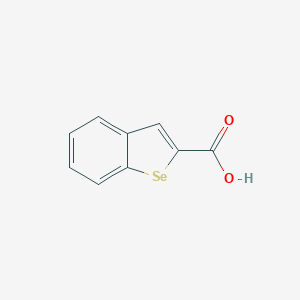
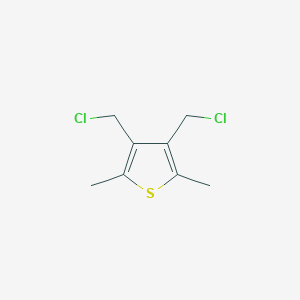
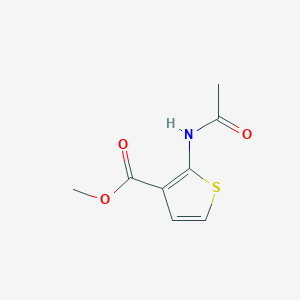
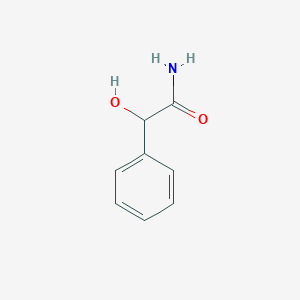
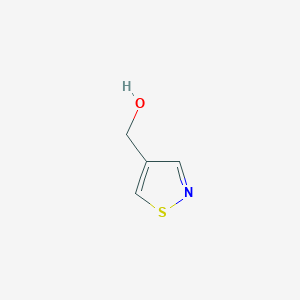
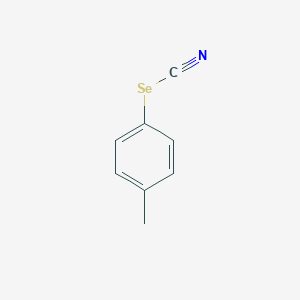
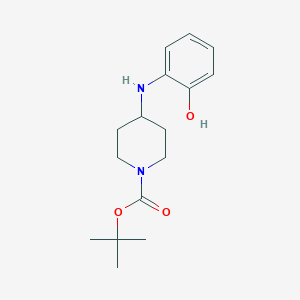
![Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole](/img/structure/B186566.png)
